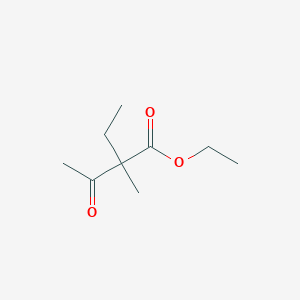
2-乙基-2-甲基-3-氧代丁酸乙酯
描述
Ethyl 2-ethyl-2-methyl-3-oxobutanoate: is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group, a methyl group, and a keto group attached to a butanoate backbone. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.
科学研究应用
Chemistry: Ethyl 2-ethyl-2-methyl-3-oxobutanoate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes, helping to elucidate their mechanisms of action.
Medicine: Ethyl 2-ethyl-2-methyl-3-oxobutanoate is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its reactivity makes it a valuable intermediate in the manufacture of various consumer products.
作用机制
生化分析
Biochemical Properties
Ethyl 2-ethyl-2-methyl-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to participate in the formation of more complex molecules .
Cellular Effects
Ethyl 2-ethyl-2-methyl-3-oxobutanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of key enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-ethyl-2-methyl-3-oxobutanoate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-ethyl-2-methyl-3-oxobutanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-ethyl-2-methyl-3-oxobutanoate can degrade over time, leading to a decrease in its activity and effectiveness. Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-ethyl-2-methyl-3-oxobutanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Ethyl 2-ethyl-2-methyl-3-oxobutanoate is involved in several metabolic pathways, including those related to the synthesis and degradation of fatty acids and amino acids. It interacts with enzymes such as acyltransferases and dehydrogenases, which play key roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Ethyl 2-ethyl-2-methyl-3-oxobutanoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of Ethyl 2-ethyl-2-methyl-3-oxobutanoate can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
Ethyl 2-ethyl-2-methyl-3-oxobutanoate is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is important for the compound’s activity and its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be synthesized through the esterification of 2-ethyl-2-methyl-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Claisen Condensation: Another method involves the Claisen condensation of ethyl acetate with 2-ethyl-2-methyl-3-oxobutanoate in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.
Industrial Production Methods: Industrial production of ethyl 2-ethyl-2-methyl-3-oxobutanoate often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-ethyl-2-methyl-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-ethyl-2-methyl-3-oxobutanoic acid.
Reduction: 2-ethyl-2-methyl-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
相似化合物的比较
Ethyl 2-methyl-3-oxobutanoate: Similar in structure but lacks the additional ethyl group.
Ethyl 3-oxobutanoate:
Methyl 2-ethyl-2-methyl-3-oxobutanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 2-ethyl-2-methyl-3-oxobutanoate is unique due to the presence of both an ethyl and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.
属性
IUPAC Name |
ethyl 2-ethyl-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMTWESXONQJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342501 | |
| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33697-53-9 | |
| Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)
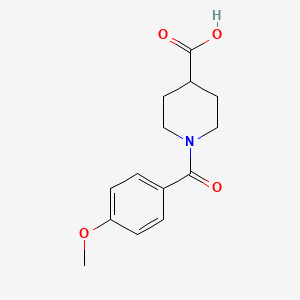
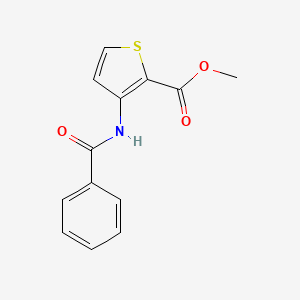

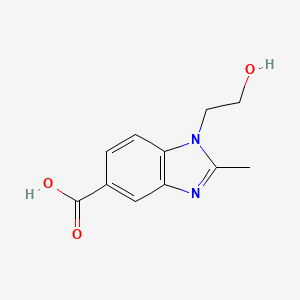
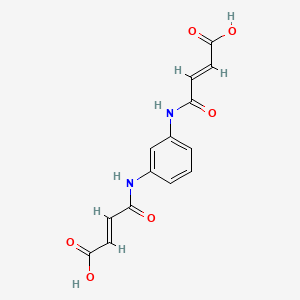


![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)

